

An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6

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Compound of Interest

Compound Name: erythro-Austrobailignan-6

Cat. No.: B15140353

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-Austrobailignan-6 is a lignan compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of **erythro-Austrobailignan-6**, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Erythro-Austrobailignan-6 is characterized as an oily substance. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ O ₄	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	328.4 g/mol	--INVALID-LINK--, --INVALID-LINK--
Physical State	Oil	--INVALID-LINK--
CAS Number	114127-24-1	--INVALID-LINK--
PubChem CID	10381847	--INVALID-LINK--

Table 2: Solubility and Chromatographic Properties

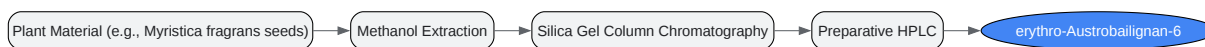
Property	Description	Source
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	--INVALID-LINK--
Topological Polar Surface Area	47.9 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--
Rotatable Bond Count	6	--INVALID-LINK--

Experimental Protocols

The characterization of **erythro-Austrobailignan-6** involves a combination of spectroscopic techniques to elucidate its structure and confirm its identity.

Isolation and Purification

Erythro-Austrobailignan-6 can be isolated from various plant sources, notably from the seeds of *Myristica fragrans* (nutmeg).^[1] A general workflow for its isolation is as follows:



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Caption: General workflow for the isolation of **erythro-Austrobailignan-6**.

1. Extraction:

- The dried and powdered plant material is subjected to extraction with methanol.
- The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

- The crude extract is fractionated using silica gel column chromatography with a suitable solvent gradient system (e.g., n-hexane-ethyl acetate).
- Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

3. High-Performance Liquid Chromatography (HPLC):

- Fractions enriched with **erythro-Austrobailignan-6** are further purified by preparative HPLC to yield the pure compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl_3 .
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI)-MS is typically used to determine the molecular weight and fragmentation pattern.
- High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.
- The fragmentation pattern can help in the structural elucidation of the molecule.

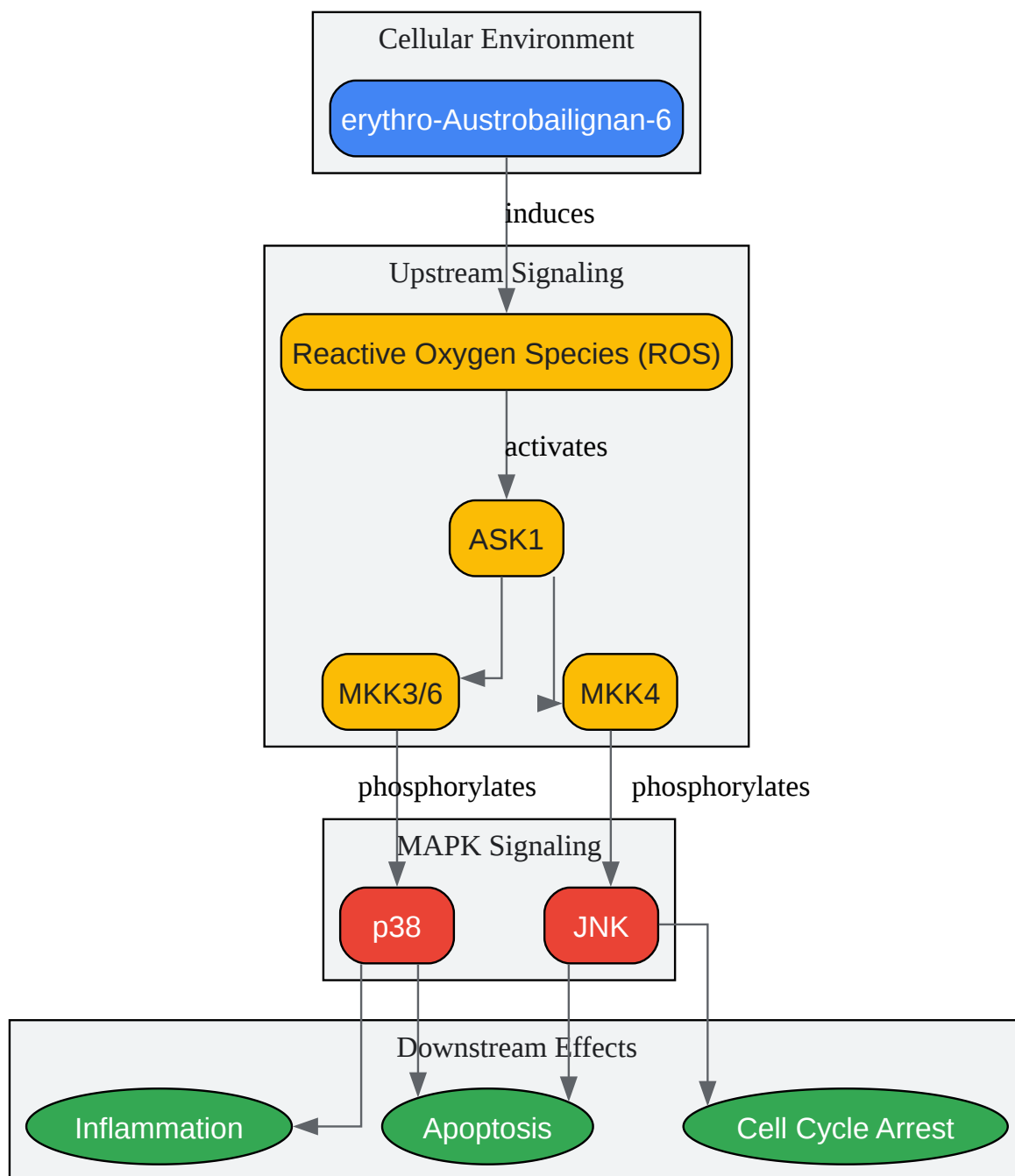
3. Infrared (IR) Spectroscopy:

- Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.
- The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
- Characteristic absorption bands (in cm^{-1}) indicate the presence of specific bonds, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=C (aromatic), and C-O (ether) groups. The presence of a hydroxyl group is typically indicated by a broad band around 3440 cm^{-1} , while methylenedioxy groups show characteristic bands around 1038 and 931 cm^{-1} .[\[2\]](#)

Signaling Pathway

Erythro-Austrobailignan-6 has been shown to exert its biological effects, at least in part, through the modulation of intracellular signaling pathways. A key reported mechanism is the enhanced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The activation of the p38/JNK pathway is often associated with cellular responses to stress, inflammation, and apoptosis. The upstream signaling events leading to the activation of p38 and JNK by **erythro-Austrobailignan-6** may involve the activation of upstream kinases such as MAP Kinase Kinase (MKK) 3, MKK6, and Apoptosis Signal-regulating Kinase 1 (ASK1). It is also plausible that the generation of reactive oxygen species (ROS) could act as an initial trigger for this signaling cascade.[\[3\]](#)[\[4\]](#)



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Caption: Proposed signaling pathway of **erythro-Austrobailignan-6** via p38/JNK activation.

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